molecular formula C21H19N5O2 B10988074 N-(4-Phenoxyphenyl)-N'-(2-[1,2,4]triazolo[4,3-A]pyridin-3-ylethyl)urea

N-(4-Phenoxyphenyl)-N'-(2-[1,2,4]triazolo[4,3-A]pyridin-3-ylethyl)urea

Cat. No.: B10988074
M. Wt: 373.4 g/mol
InChI Key: AIQQIZXQMRPPEE-UHFFFAOYSA-N
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Description

N-(4-Phenoxyphenyl)-N’-(2-[1,2,4]triazolo[4,3-A]pyridin-3-ylethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Phenoxyphenyl)-N’-(2-[1,2,4]triazolo[4,3-A]pyridin-3-ylethyl)urea typically involves the reaction of 4-phenoxyaniline with a suitable isocyanate derivative of 2-[1,2,4]triazolo[4,3-A]pyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions. Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-Phenoxyphenyl)-N’-(2-[1,2,4]triazolo[4,3-A]pyridin-3-ylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The phenoxyphenyl group may be susceptible to oxidation under certain conditions.

    Reduction: The triazolopyridine moiety can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Phenoxyphenyl)-N’-(2-[1,2,4]triazolo[4,3-A]pyridin-3-ylethyl)urea would involve its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Phenoxyphenyl)-N’-(2-pyridyl)urea: Similar structure but lacks the triazole ring.

    N-(4-Phenoxyphenyl)-N’-(2-imidazolyl)urea: Contains an imidazole ring instead of the triazolopyridine moiety.

Uniqueness

N-(4-Phenoxyphenyl)-N’-(2-[1,2,4]triazolo[4,3-A]pyridin-3-ylethyl)urea is unique due to the presence of the triazolopyridine ring, which may confer specific binding properties and biological activities not seen in similar compounds.

Properties

Molecular Formula

C21H19N5O2

Molecular Weight

373.4 g/mol

IUPAC Name

1-(4-phenoxyphenyl)-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]urea

InChI

InChI=1S/C21H19N5O2/c27-21(22-14-13-20-25-24-19-8-4-5-15-26(19)20)23-16-9-11-18(12-10-16)28-17-6-2-1-3-7-17/h1-12,15H,13-14H2,(H2,22,23,27)

InChI Key

AIQQIZXQMRPPEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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